Petroselinamide

Beschreibung

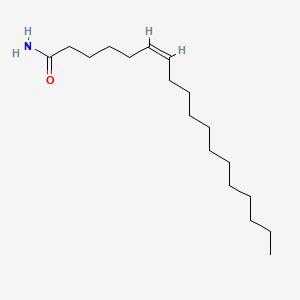

Petroselinamide is a nitrogen-containing derivative of petroselinic acid, a monounsaturated C18 fatty acid with a cis-6 double bond (Δ6-18:1). Petroselinic acid is primarily sourced from plants in the Apiaceae family, such as parsley and coriander. This compound is synthesized via the acidolysis of the urea complex of petroselinic acid, a method developed by Placek and Dollear .

Eigenschaften

CAS-Nummer |

24222-02-4 |

|---|---|

Molekularformel |

C18H35NO |

Molekulargewicht |

281.5 g/mol |

IUPAC-Name |

(Z)-octadec-6-enamide |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12- |

InChI-Schlüssel |

AWIZWICJDMFGHV-SEYXRHQNSA-N |

Isomerische SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)N |

Kanonische SMILES |

CCCCCCCCCCCC=CCCCCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Petroselinamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

Wirkmechanismus

The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The table below highlights key structural, synthetic, and functional differences between petroselinamide and analogous compounds:

Physicochemical and Application-Based Differences

Solubility and Surfactant Potential

Petroselinic acid derivatives, including this compound, exhibit low water solubility due to their C18 chain length. Dierker et al. addressed this by synthesizing internal diols and terminal alcohols via epoxidation or osmium tetroxide catalysis, enhancing hydrophilicity . In contrast, oleic acid estolides inherently possess better solubility due to ester groups, making them more suitable for lubricants without extensive modification .

Biodegradability

Both petroselinic acid estolides and oleic acid estolides demonstrate excellent biodegradability, meeting eco-friendly lubricant standards . However, this compound’s biodegradability remains unquantified in peer-reviewed studies.

Thermal Stability

Petroselinic acid’s Δ6 unsaturation may confer higher oxidative stability compared to oleic acid’s Δ9 configuration, though direct comparative data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.